molecular formula C27H30ClN5O2 B11440693 8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11440693
M. Wt: 492.0 g/mol
InChI Key: XRVALSYZGWFBAL-UHFFFAOYSA-N
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Description

8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a purine core substituted with benzylpiperidine and chlorophenylmethyl groups, making it a unique scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach includes the alkylation of a purine derivative with benzylpiperidine and chlorophenylmethyl halides under basic conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include strong oxidizing agents for oxidation reactions, hydrogen gas with metal catalysts for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated derivatives .

Scientific Research Applications

8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C27H30ClN5O2

Molecular Weight

492.0 g/mol

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C27H30ClN5O2/c1-30-25-24(26(34)31(2)27(30)35)33(17-21-8-10-22(28)11-9-21)23(29-25)18-32-14-12-20(13-15-32)16-19-6-4-3-5-7-19/h3-11,20H,12-18H2,1-2H3

InChI Key

XRVALSYZGWFBAL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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